Product packaging for Bis-(4-chloro-phenyl)-diazene(Cat. No.:CAS No. 1602-00-2)

Bis-(4-chloro-phenyl)-diazene

Cat. No.: B072757
CAS No.: 1602-00-2
M. Wt: 251.11 g/mol
InChI Key: XHQLXCFUPJSGOE-UHFFFAOYSA-N
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Description

Overview of Diazene (B1210634) Functional Group in Organic Chemistry

The simplest form of this chemical family is diazene, also known as diimide, with the chemical formula HN=NH. wikipedia.org The core of its identity is the nitrogen-nitrogen double bond (-N=N-). ontosight.aiontosight.ailibretexts.org Organic compounds that feature this diazenyl functional group, where the hydrogen atoms are replaced by hydrocarbyl groups (typically alkyl or aryl groups), are known as azo compounds (R−N=N−R′). wikipedia.orgwikipedia.orgscienceinfo.com The -N=N- group itself is referred to as an azo group. wikipedia.org These compounds are notable for their diverse applications, particularly as dyes and pigments. wikipedia.orgscienceinfo.com The stability of azo compounds varies, with those containing two aryl groups generally being the most stable. wikipedia.org

Classification and Structural Diversity of Azo Compounds

Azo compounds are a diverse class of molecules, categorized based on their structure and the nature of the groups attached to the central azo linkage. preprints.orgmdpi.com One primary classification depends on whether the attached groups are aromatic or aliphatic. scienceinfo.comuobabylon.edu.iq Aromatic azo compounds, where the azo group is connected to two aromatic rings, are often vividly colored and stable. scienceinfo.com Another classification system is based on the number of azo groups present in the molecule, leading to categories such as monoazo, disazo, and polyazo dyes. wikipedia.orgscienceinfo.comnih.gov

A fundamental structural distinction within azo compounds is based on the identity of the substituent groups (R and R') attached to the nitrogen atoms.

Symmetric Azo Compounds: In these compounds, the two organic groups attached to the azo bridge are identical (R = R'). Bis-(4-chloro-phenyl)-diazene is a prime example of a symmetric aromatic azo compound, as it features a 4-chlorophenyl group on each side of the -N=N- bond.

Asymmetric Azo Compounds: These compounds have two different organic groups attached to the azo functional group (R ≠ R'). The synthesis of both symmetric and asymmetric azo compounds can be achieved through various methods, including the oxidative coupling of aromatic amines. mdpi.comrsc.orgnih.govnih.gov

A key feature of azo compounds is the existence of geometric isomers due to the restricted rotation around the N=N double bond. nih.gov These are typically referred to as cis (Z) and trans (E) isomers.

trans-isomer (E): This configuration is generally more stable due to its approximately planar structure, which minimizes steric hindrance. nih.govjournals.co.za At room temperature and in the dark, the trans isomer is the predominant form. nih.gov

cis-isomer (Z): This isomer is less stable and has a non-planar, bent structure. journals.co.za The conversion from the trans to the cis form can be induced by irradiating the compound with UV light (typically in the 320–350 nm range). nih.govrsc.org The reverse process, from cis back to the more stable trans isomer, can occur upon exposure to visible light (around 400–450 nm) or through thermal relaxation. nih.gov

This photoisomerization leads to significant changes in the molecule's physical properties, including its geometry and dipole moment. nih.govnsf.gov For instance, the distance between the carbon atoms at the 4 and 4' positions of the aromatic rings in azobenzene (B91143) changes from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. nih.gov

Table 1: General Properties of cis- and trans-Azo Isomers
Propertytrans-Isomer (E)cis-Isomer (Z)
StabilityMore stable (~12 kcal/mol more stable than cis) nih.govLess stable, metastable journals.co.za
GeometryExtended, nearly planar rsc.orgBent, non-planar journals.co.za
Conversion TriggerVisible light or thermal relaxation from cis form nih.govUV light irradiation of trans form nih.gov
Dipole Moment (Azobenzene)0 D nsf.gov3.0 D nsf.gov

Historical Context and Evolution of Azo Chemistry Research

The history of azo chemistry is intrinsically linked to the development of the synthetic dye industry in the 19th century. unb.caiipseries.org The period after 1856 is often termed the "post-aniline" era, marking the birth of synthetic dyes. unb.ca Azo compounds were first discovered around 1858, and their potential as colorants was quickly realized. jchemrev.com

The first commercial azo dye, Bismarck Brown, was introduced in 1863. scienceinfo.com Chemists in the 1800s found that these molecules, with their large, highly conjugated pi systems, often produced beautiful, vibrant colors suitable for dyeing textiles. youtube.com This discovery spurred rapid growth in the field, leading to the synthesis of a wide array of azo dyes with different colors and properties. iipseries.org The initial research focused heavily on the synthesis of dyes from diazonium ions reacting with aromatic rings. youtube.com Over time, the importance of diazonium ions in the dye industry led to the exploration of other reactions, expanding the scope of synthetic organic chemistry. youtube.com Today, azo compounds represent the largest group of commercial dyes, accounting for over 60% of all dyes used in industries such as textiles and food. wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Cl2N2 B072757 Bis-(4-chloro-phenyl)-diazene CAS No. 1602-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-chlorophenyl)diazene
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InChI

InChI=1S/C12H8Cl2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H
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InChI Key

XHQLXCFUPJSGOE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)Cl)Cl
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Molecular Formula

C12H8Cl2N2
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DSSTOX Substance ID

DTXSID701305943
Record name 1,2-Bis(4-chlorophenyl)diazene
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Molecular Weight

251.11 g/mol
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Physical Description

Solid; [MSDSonline]
Record name 4,4'-Dichloroazobenzene
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Vapor Pressure

0.0000657 [mmHg]
Record name 4,4'-Dichloroazobenzene
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CAS No.

1602-00-2
Record name 1,2-Bis(4-chlorophenyl)diazene
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Record name 4,4'-DICHLOROAZOBENZENE
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Synthesis Methodologies and Advanced Synthetic Routes for Bis 4 Chloro Phenyl Diazene

Established Synthetic Pathways to Azo Compounds

Azo compounds are a significant class of organic molecules, and their synthesis is a well-developed area of organic chemistry. nih.gov The primary methods for creating the azo linkage include diazotization and coupling, oxidation of hydrazine precursors, and the reductive coupling of nitro compounds. nih.govmdpi.com

The most traditional and widely used method for synthesizing azo compounds is the diazotization of a primary aromatic amine followed by an azo coupling reaction. nih.govfiveable.me This two-step process is a cornerstone of industrial organic chemistry. nih.gov

Diazotization : This initial step involves treating a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). organic-chemistry.orgplantarchives.org This reaction converts the amine group into a highly reactive diazonium salt intermediate (Ar-N₂⁺). fiveable.meslideshare.net The process is conducted at low temperatures, usually 0–5 °C, to ensure the stability of the diazonium salt, which can be explosive when isolated in dry form. nih.govplantarchives.org

Azo Coupling : The resulting diazonium salt acts as an electrophile and is immediately reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aniline (B41778). nih.govwikipedia.org The reaction is an electrophilic aromatic substitution. nih.govslideshare.net For the synthesis of a symmetrical azo compound like Bis-(4-chloro-phenyl)-diazene, the diazonium salt derived from 4-chloroaniline (B138754) would be coupled with another molecule that can be sourced from the same precursor.

Table 1: Overview of General Synthetic Pathways to Azo Compounds

Method Precursor(s) Key Reagents/Conditions Description
Diazotization & Azo Coupling Aromatic Amine, Coupling Component NaNO₂, HCl (or other strong acid), 0-5°C A primary amine is converted to a diazonium salt, which then reacts with an electron-rich aromatic compound. nih.govslideshare.net
Oxidation of Hydrazines Hydrazine derivative (e.g., 1,2-diarylhydrazine) Oxidizing agents (e.g., potassium permanganate, lead tetraacetate) The N-N single bond of a hydrazine is oxidized to form the N=N double bond of the azo compound. nih.gov
Reductive Coupling of Nitro Compounds Nitroaromatic Compound Reducing agents (e.g., glucose in alkaline medium), Catalysts Two molecules of a nitroaromatic compound are reduced and coupled to form a symmetrical azo compound. nih.govresearchgate.net

An alternative route to symmetrical azo compounds involves the oxidation of the corresponding hydrazine derivatives. nih.gov In the case of this compound, the precursor would be 1,2-bis(4-chlorophenyl)hydrazine. chemsynthesis.comchemicalbook.com This method relies on an appropriate oxidizing agent to convert the N-H bonds of the hydrazine into the N=N double bond. Common oxidizing agents used for this type of transformation include potassium permanganate and lead tetraacetate. nih.gov This pathway is particularly useful for synthesizing symmetrically substituted azo derivatives. researchgate.net

The reductive coupling of nitroaromatic compounds is another effective method for preparing symmetrical azo compounds. mdpi.com This reaction involves the selective reduction of nitroarenes, which leads to the formation of the azobenzene (B91143) structure. researchgate.net For the synthesis of this compound, the starting material is 4-chloronitrobenzene. nih.govwikipedia.org The reduction is typically carried out in an alkaline medium. nih.gov For example, a procedure for a similar compound, azobenzene-4,4'-dicarboxylic acid, uses glucose as a reducing agent in the presence of sodium hydroxide. researchgate.net This approach avoids the handling of potentially unstable diazonium salts.

Specific Synthesis of this compound (4,4'-dichloroazobenzene)

The general methods described above can be applied and optimized for the specific production of this compound.

A documented route for the formation of 4,4'-dichloroazobenzene involves the dimerization of a nitrene intermediate. This can be achieved through the decomposition of 1-azido-4-chlorobenzene. In the absence of other trapping agents, the generated 4-chlorophenylnitrene can dimerize to yield the target azo compound.

Another prevalent method is the reductive coupling of 4-chloronitrobenzene. Research has demonstrated the feasibility of this conversion, with studies focusing on various catalytic systems to achieve the transformation. For instance, electrocatalytic reduction has been explored, where 4-chloronitrobenzene is reduced to form 4,4'-dichloroazobenzene, among other products, with selectivity depending on the solvent conditions. acs.org

Significant research has focused on optimizing the synthesis of aromatic azo compounds to improve yields, reduce reaction times, and employ more environmentally benign conditions.

One advanced approach involves the use of novel catalysts. For example, inexpensive mesoporous manganese oxide materials have been used as a catalyst with air as the terminal oxidant for the oxidative homo-coupling of aniline derivatives to form symmetrical azo compounds with moderate-to-excellent yields under mild conditions. mdpi.com

Solvent-free conditions have also been developed to enhance the efficiency and green credentials of the synthesis. A one-pot method for producing azo dyes involves the sequential diazotization and coupling of aromatic amines using sodium nitrite and silica sulfuric acid at room temperature without a solvent, resulting in good yields. researchgate.net While this is a general method, its principles can be applied to the synthesis of specific compounds like 4,4'-dichloroazobenzene.

Table 2: Selected Research Findings on Azo Compound Synthesis Optimization

Methodology Key Innovation Reactants/Substrates Reported Advantage(s)
Catalytic Oxidative Coupling Mesoporous manganese oxide catalyst, air as oxidant Aniline derivatives Cost-effective, mild reaction conditions, reusable catalyst. mdpi.com
Solvent-Free Diazotization/Coupling Silica sulfuric acid, no solvent Aromatic amines, coupling agents Rapid, convenient, one-pot synthesis with good yields. researchgate.net
Electrocatalytic Reduction Palladium/polymeric composite electrodes Chlorinated organic pollutants High dechlorination rate and good stability over multiple cycles. acs.org

These optimized routes demonstrate the ongoing efforts to refine the synthesis of azo compounds, including this compound, making the processes more efficient and sustainable.

Novel Synthetic Routes and Catalytic Approaches

Recent advancements in organic synthesis have led to the development of sophisticated catalytic systems that offer significant advantages over classical stoichiometric methods for the formation of the diazene (B1210634) (azo) bridge. These modern approaches often provide higher yields, greater functional group tolerance, and milder reaction conditions.

Palladium catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds, and its application has been extended to the synthesis of azobenzenes. While a direct, single-step palladium-catalyzed synthesis of this compound from simple precursors is not extensively documented, plausible catalytic cycles can be proposed based on established palladium-catalyzed reactions. Two primary strategies are the oxidative coupling of anilines and the reductive coupling of nitroaromatics.

Oxidative Coupling of 4-Chloroaniline:

The direct aerobic oxidative coupling of anilines to form symmetrical azobenzenes is a highly atom-economical approach. This transformation can be facilitated by palladium catalysts, often in the presence of a co-catalyst and an oxidant, with molecular oxygen being the ultimate green oxidant. For the synthesis of this compound, this would involve the dimerization of 4-chloroaniline.

The proposed catalytic cycle, illustrated in Figure 1, would likely involve the following key steps:

Coordination of the palladium catalyst to the amino group of 4-chloroaniline.

Oxidative addition and subsequent C-H activation or N-H activation steps to form a palladium-amido intermediate.

Coupling of two palladium-amido species or the reaction of a palladium-amido intermediate with another molecule of 4-chloroaniline.

Reductive elimination to form the N=N double bond and regenerate the active palladium catalyst.

Research on palladium-catalyzed aerobic oxidative cross-coupling of arylhydrazines with terminal alkynes has demonstrated the feasibility of C-N bond cleavage and formation under palladium catalysis, which supports the potential for similar reactivity with anilines rsc.org.

Reductive Coupling of 4-Chloronitrobenzene:

An alternative palladium-catalyzed route is the reductive coupling of nitroaromatics. This method is particularly attractive as nitroarenes are readily available and often serve as precursors to anilines. Under reducing conditions, palladium catalysts can facilitate the deoxygenation and subsequent coupling of two nitroarene molecules to form the corresponding azobenzene.

Mechanistic studies on the reductive arylation of nitroarenes with chloroarenes using palladium catalysts suggest that azoarenes are formed as in situ intermediates via the reduction of nitroarenes chemrxiv.org. This indicates that under appropriate reducing conditions, the reaction can be stopped at the azoarene stage. A plausible mechanism involves the reduction of the nitro group to a nitroso group, followed by condensation with an amine (formed from further reduction) and subsequent dehydration, all potentially mediated by the palladium catalyst. The use of palladium on carbon (Pd/C) with a suitable reducing agent like hydrazine or hydrogen gas is a common strategy for such transformations.

Figure 1: Proposed Catalytic Cycle for Palladium-Catalyzed Oxidative Coupling of 4-Chloroaniline
StepDescription
I Oxidative addition of 4-chloroaniline to a Pd(0) species to form a Pd(II)-hydrido-amido complex.
II Reaction with a second molecule of 4-chloroaniline to form a bis(amido)palladium(II) complex.
III Reductive elimination of a diarylhydrazine intermediate.
IV Oxidation of the diarylhydrazine to this compound and regeneration of the Pd(0) catalyst.

This is a simplified and proposed cycle; the actual mechanism may be more complex.

Metal (II) complexes, particularly those of copper (Cu(II)), cobalt (Co(II)), and nickel (Ni(II)), play a significant role in the chemistry of azo dyes. However, their primary function is typically not to catalyze the formation of the azo linkage itself, but rather to act as chelating agents with the synthesized azo dye. This chelation results in the formation of metal-azo complexes with altered and often enhanced properties, such as lightfastness, color intensity, and thermal stability.

The azo dye, in this case, this compound, acts as a ligand, donating lone pairs of electrons from the nitrogen atoms of the azo group and potentially other coordinating groups on the aromatic rings to the central metal (II) ion. The resulting metal complexes have distinct electronic and geometric structures compared to the free azo dye nih.govresearchgate.netthieme-connect.com.

Recent research has explored the catalytic activity of some metal complexes in organic transformations. For instance, novel azo-Schiff base ligands and their Cu(II), Co(II), and Ni(II) complexes have been synthesized and tested as catalysts in oxidation reactions of alkenes researchgate.net. While this demonstrates the catalytic potential of metal-azo complexes in other reactions, their direct catalytic role in the primary synthesis of the azo bond from precursors like anilines or nitrobenzenes is less common. The synthesis of the azo dye is typically a prerequisite for the formation of these metal complexes.

Metal (II) IonRole in Azo Dye ChemistryResearch Findings
Copper (II) Forms stable complexes with azo dyes, often leading to a bathochromic (deepening of color) shift. Used to improve the fastness properties of dyes.Cu(II) complexes with azo dye ligands have been studied for their catalytic activity in click reactions and as potential photoredox catalysts for polymerization researchgate.netnih.gov.
Cobalt (II) Forms complexes that are known for their high stability and are used in producing dyes with excellent light and wash fastness.Co(II) complexes with azo-azomethine ligands have been synthesized and characterized for their solvatochromic, fluorescence, and thermal properties researchgate.net.
Nickel (II) Used to create metal-complex dyes with specific color shades and improved stability.A pyridine-bridged bis-benzimidazolylidene nickel pincer complex has shown high catalytic activity in Suzuki-Miyaura cross-coupling reactions aidic.it.

The classical synthesis of aromatic azo compounds involves diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. Advances in this area focus on developing more efficient and user-friendly diazotizing agents and expanding the scope of coupling partners.

Advanced Diazotizing Agents:

Traditional diazotization using sodium nitrite in a strong aqueous acid requires careful temperature control (0-5 °C) due to the instability of the diazonium salt. Modern approaches utilize alternative diazotizing agents that can be used under milder conditions and in organic solvents. These include:

Nitrogenous Vaporous Admixtures: A mixture of nitric oxide (NO) and nitrogen peroxide (NO₂) can be used for the diazotization of aromatic amine salts in aqueous solutions, offering rapid kinetics and quantitative yields google.com.

Stable Arenediazonium Tosylates: The use of p-toluenesulfonic acid allows for the preparation of unusually stable and pure arenediazonium tosylates, which can be isolated and used in subsequent reactions without the need for in situ generation organic-chemistry.org.

Polymer-bound Reagents: The use of polymer-supported nitrite or other diazotizing agents can simplify the work-up procedure and allow for the recycling of the reagent.

Novel Coupling Components and Strategies:

While the traditional coupling partners for diazonium salts are electron-rich arenes like phenols and anilines, modern synthetic chemistry has expanded the range of nucleophiles that can be used. Furthermore, entirely new strategies for forming the N=N bond that bypass the traditional diazotization-coupling sequence are being developed.

Electrochemical Synthesis: Anodic oxidation of N,N'-disubstituted sulfamides, which are readily prepared from primary amines, offers a sustainable route to both symmetrical and unsymmetrical diazenes without the need for harsh chemical oxidants nih.gov.

Catalytic Diazene Synthesis from Hindered Amines: A catalytic method for the direct synthesis of aliphatic diazenes from sterically hindered amines has been developed, showcasing the potential for novel catalytic approaches to diazene formation google.comresearchgate.net. While focused on aliphatic amines, the principles could inspire new routes for aromatic diazenes.

Green Chemistry Approaches in Diazene Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of azo compounds. This involves the use of environmentally benign solvents, alternative energy sources, and the development of sustainable catalysts.

One of the key aspects of green chemistry is the reduction or replacement of volatile organic solvents. For the synthesis of this compound, several environmentally friendly approaches can be considered.

Microwave-Assisted Solvent-Free Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. The application of microwave heating under solvent-free conditions is particularly attractive from a green chemistry perspective. For the synthesis of symmetrical azobenzenes, the reaction of the corresponding aniline can be carried out by adsorbing the reactants onto a solid support (e.g., silica, alumina) and irradiating the mixture with microwaves. This technique eliminates the need for a solvent, simplifies the work-up procedure, and often leads to improved energy efficiency oatext.comresearchgate.netcem.com.

Reactions in Aqueous Media:

Water is the ultimate green solvent, and developing synthetic methods that can be performed in water is a major goal of green chemistry. While many organic reactions are not compatible with water, certain catalytic systems can be designed to function in aqueous environments. For the synthesis of azo dyes, enzymatic catalysis offers a promising route in aqueous media.

The development of catalysts that are efficient, reusable, and derived from abundant, non-toxic materials is a cornerstone of sustainable chemistry.

Enzymatic Synthesis using Laccase:

Laccases are multi-copper containing enzymes that can catalyze the oxidation of a wide range of substrates, including anilines, using molecular oxygen as the oxidant and producing water as the only byproduct. The laccase-catalyzed oxidative coupling of substituted anilines provides a green and direct route to symmetrical azobenzenes. The reaction proceeds via the formation of radical intermediates which then couple to form the azo compound. This enzymatic approach operates under mild conditions (room temperature and neutral pH) in aqueous solutions, making it a highly sustainable alternative to traditional chemical methods aidic.itnih.govnih.gov. Research has shown the successful laccase-catalyzed synthesis of 4,4′-biphenyldiamine from p-chloroaniline, indicating the potential for this method to be applied to the synthesis of this compound researchgate.net.

Recyclable Heterogeneous Catalysts:

Transition Metal Oxides: Cooperative bifunctional catalysts based on transition metal oxides with Bi(III) have been developed for the oxidative dehydrogenative coupling of anilines to azobenzenes. These reactions can be performed under solvent-free conditions and the catalysts are robust and reusable rsc.org.

Metal Nanoparticles on Solid Supports: Palladium or other metal nanoparticles immobilized on supports like silica, carbon, or polymers can act as efficient and recyclable catalysts for the reductive coupling of nitroarenes or the oxidative coupling of anilines rsc.org.

Metal-Organic Frameworks (MOFs): MOFs can be used as platforms to support catalytically active metal centers, providing a high surface area and tunable reactivity for catalytic applications, including sustainable synthesis mdpi.com.

The development and application of these green and sustainable methodologies are crucial for the future of chemical manufacturing, ensuring that the production of important compounds like this compound can be achieved with minimal environmental impact.

Molecular Structure, Conformation, and Isomerism of Bis 4 Chloro Phenyl Diazene

Crystallographic Studies and Solid-State Conformations

X-ray crystallography provides definitive insights into the molecular structure of crystalline solids, revealing precise details about bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is a powerful analytical technique for determining the atomic and molecular structure of a crystal. For diazene (B1210634) derivatives, this method confirms the geometry of the molecule, including the configuration of the central azo (-N=N-) bridge.

Research on azobenzene (B91143) derivatives consistently shows that the trans (or E) isomer is the more thermodynamically stable form, primarily due to reduced steric hindrance between the two aryl rings. This planarity allows for more effective crystal packing. The crystal structure of bis-(4-chloro-phenyl)-diazene has been determined and is available in the Crystallography Open Database (COD). nih.gov The analysis reveals a largely planar conformation in the solid state, consistent with other trans-azobenzene structures. The molecule crystallizes in the monoclinic space group P 1 21/c 1. nih.gov

Below is a table summarizing the crystallographic data for this compound. nih.gov

Parameter Value
Database Code COD 4027231
Formula C₁₂H₈Cl₂N₂
Crystal System Monoclinic
Space Group P 1 21/c 1
a (Å) 9.8369
b (Å) 4.7221
c (Å) 11.6470
α (°) 90.00
β (°) 91.268
γ (°) 90.00
Z (molecules per unit cell) 2

This interactive table summarizes key crystallographic parameters for this compound.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is significant as different polymorphs of a compound can exhibit different physical properties. While specific studies on the polymorphism of this compound are not extensively detailed in the literature, the phenomenon is well-documented in closely related compounds. For instance, a derivative, meso-(E,E)-1,1′-[1,2-bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene), has been shown to crystallize as two concomitant polymorphs: a triclinic form and a monoclinic form. nih.gov This suggests that compounds with similar structural motifs, like this compound, may also exhibit polymorphism due to the subtle energetic differences between possible packing arrangements of the molecules in the crystal lattice.

Isomorphism refers to the existence of different chemical substances with similar crystal structures. This can occur when atoms or groups of atoms in a crystal lattice are replaced by other atoms or groups of similar size and chemical nature without significantly altering the crystal structure. In the context of dichloroazobenzene, different isomers (e.g., 2,2'-, 3,3'-, and 4,4'-dichloroazobenzene) could potentially exhibit isomorphism if their molecular shapes and intermolecular interactions are sufficiently similar to allow for comparable packing arrangements.

A detailed re-investigation of the crystal structure of a related diazene derivative, initially described as a pure meso compound, revealed it to be a three-component superposition of S,S and R,R enantiomers along with a smaller amount of the meso form. nih.gov This finding highlights the potential for configurational disorder in this class of compounds. Such disorder is modeled in crystallographic refinement by assigning partial occupancies to the atoms in the different orientations. The presence of disorder can be indicated by unusually elongated thermal ellipsoids for certain atoms in the crystal structure analysis. For this compound, which is achiral, disorder could manifest as whole-molecule disorder where the molecule is slightly displaced or rotated from its ideal position in the lattice.

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of molecules, providing information about the connectivity of atoms and the types of chemical bonds present.

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules in solution. The symmetry of this compound simplifies its NMR spectra.

In the ¹H NMR spectrum, due to the symmetry of the molecule, the four protons on each aromatic ring are chemically equivalent to the corresponding protons on the other ring. Within each ring, the two protons ortho to the azo group are equivalent, and the two protons meta to the azo group are also equivalent. This results in two distinct signals, each integrating to four protons. These signals typically appear as doublets due to coupling with the adjacent proton.

The ¹³C NMR spectrum is also simplified by the molecule's symmetry. There are four signals corresponding to the four chemically different carbon atoms in the aromatic rings: the carbon atom attached to the azo group, the carbon atom attached to the chlorine atom, and the two types of protonated carbon atoms.

The following tables summarize the reported NMR data for (E)-bis-(4-chloro-phenyl)-diazene.

¹H NMR Data

Solvent Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment Reference
CDCl₃7.83-7.87doublet8.94H, Ar-H ortho to -N=N- rsc.org
CDCl₃7.46-7.49doublet8.94H, Ar-H meta to -N=N- rsc.org

This interactive table presents the ¹H NMR spectral data for this compound.

¹³C NMR Data

Solvent Chemical Shift (δ) ppm Assignment
C₆D₆151.0Ar-C attached to -N=N-
C₆D₆137.3Ar-C attached to -Cl
C₆D₆129.5Ar-CH meta to -N=N-
C₆D₆124.4Ar-CH ortho to -N=N-

This interactive table presents the ¹³C NMR spectral data for this compound.

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. These include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

N=N stretching: This vibration for symmetrically substituted trans-azobenzenes is formally IR-inactive due to the center of symmetry. However, it can sometimes appear as a weak band in the 1400-1440 cm⁻¹ range if the symmetry is lowered by the crystal environment or isotopic substitution.

C-Cl stretching: A strong band is expected in the fingerprint region, typically around 1090 cm⁻¹ for chlorobenzene (B131634) derivatives.

Aromatic C-H out-of-plane bending: The position of these bands in the 900-675 cm⁻¹ region is characteristic of the substitution pattern on the aromatic ring. For a 1,4-disubstituted (para) ring, a strong band is expected around 830 cm⁻¹.

The following table lists some of the characteristic IR absorption bands observed for a closely related compound, which can be used to approximate the spectrum of this compound. rsc.org

Frequency (cm⁻¹) Vibrational Mode Assignment
~3080Aromatic C-H stretch
~1580Aromatic C=C stretch
~1480Aromatic C=C stretch
~1090C-Cl stretch
~830C-H out-of-plane bend (para-disubstituted)

This interactive table summarizes the expected characteristic FT-IR absorption bands for this compound.

UV-Visible Spectroscopy for Isomerization Studies

UV-Visible (UV-Vis) spectroscopy is a primary technique for investigating the photoisomerization of this compound, also known as 4,4'-dichloroazobenzene, between its trans (E) and cis (Z) isomers. This process is fundamental to the function of azobenzene-based molecular switches. nih.govmdpi.com The distinct electronic transitions of each isomer allow for real-time monitoring of the isomerization process upon irradiation with light of specific wavelengths. nih.gov

The trans isomer of azobenzene derivatives typically exhibits a strong, high-energy absorption band corresponding to the π→π* transition and a weaker, lower-energy band for the n→π* transition. nih.govmdpi.com For this compound, the π→π* transition is observed in the ultraviolet region, while the n→π* transition appears in the visible range. Upon irradiation with UV light (e.g., ~365 nm), the molecule undergoes trans-to-cis isomerization. This conversion is spectroscopically observed as a decrease in the intensity (hypochromic effect) of the π→π* band and a simultaneous increase in the intensity (hyperchromic effect) of the n→π* band. nih.gov

Conversely, the reverse cis-to-trans isomerization can be induced by irradiating the cis isomer with visible light corresponding to its n→π* absorption band (e.g., ~430-450 nm) or by thermal relaxation in the dark. nih.govmdpi.com The progress of this back-isomerization is monitored by the recovery of the initial strong π→π* absorption and the decrease of the n→π* band. rsc.org The wavelengths required for these transformations can be influenced by substitution patterns on the phenyl rings. For instance, ortho-chlorination can red-shift the π–π* transition into the visible spectrum, allowing for isomerization using green light (e.g., 550 nm). mdpi.com

The photostationary state (PSS), a steady-state equilibrium between the trans and cis isomers under continuous irradiation, can be achieved and quantified using UV-Vis spectroscopy. The composition of the PSS depends on the excitation wavelength and the quantum yields of the forward and reverse isomerization reactions. nih.govmdpi.com For example, under 365 nm UV irradiation, a photostationary state with a significant percentage of the cis isomer can be achieved. nih.gov

Detailed kinetic studies of both photo-induced and thermal isomerization can be performed by acquiring UV-Vis spectra as a function of time. rsc.org This allows for the determination of rate constants and half-lives for the thermal cis-to-trans relaxation process, which are crucial parameters for the design of molecular switches. nih.gov

Table 1: Representative UV-Vis Absorption Data for Azobenzene Derivatives

Isomer Transition Typical Wavelength Range (nm) Spectroscopic Change during Isomerization
trans π→π* 320-360 Decreases upon trans→cis isomerization
trans n→π* 430-450 Increases upon trans→cis isomerization
cis π→π* ~280 Increases upon trans→cis isomerization

Note: Specific λmax values for this compound can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS, LC-MS/MS, MALDI-TOF MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound. Different ionization methods and analyzers provide complementary information.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, often leading to extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule's mass-to-charge ratio (m/z). For this compound (C₁₂H₈Cl₂N₂), the expected molecular weight is approximately 250 g/mol . The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a distinctive M, M+2, and M+4 pattern for the molecular ion peak, confirming the presence of two chlorine atoms. nih.gov Fragmentation patterns provide structural information. Common fragmentation pathways for chlorinated aromatic compounds involve the loss of chlorine atoms (Cl•), hydrogen chloride (HCl), and cleavage of the azo bond or the phenyl rings. nih.gov For instance, the fragmentation of the chlorinated biphenyl (B1667301) moiety can involve the sequential loss of Cl₂ and ethyne. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. lcms.cz This is particularly useful for analyzing complex mixtures or for kinetic studies of isomerization where isomers need to be separated before detection. nih.gov After chromatographic separation of the trans and cis isomers, they are introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). ESI generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. In the tandem MS (MS/MS) stage, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented by collision-induced dissociation (CID). The resulting product ion spectrum is characteristic of the molecule's structure and can be used for unambiguous identification and quantification. mdpi.comshimadzu.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is a soft ionization technique well-suited for analyzing molecules, including those that might be fragile. case.eduyoutube.comyoutube.com The analyte is co-crystallized with a matrix material, and a pulsed laser desorbs and ionizes the analyte molecules, typically forming singly charged ions with minimal fragmentation. youtube.com The time-of-flight analyzer then separates these ions based on their m/z ratio, providing a very accurate mass measurement of the intact molecule. youtube.com This technique is highly effective for confirming the molecular weight of synthesized this compound and verifying its purity. case.edu

Table 2: Mass Spectrometry Techniques for this compound Analysis

Technique Ionization Method Key Information Provided
EI-MS Electron Ionization Molecular weight, isotopic pattern (confirming 2 Cl atoms), structural information from fragmentation.
LC-MS/MS Electrospray Ionization (ESI) Separation of isomers, accurate molecular weight of isomers, structural confirmation from product ion spectra.

| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization | High-accuracy molecular weight determination of the intact molecule, purity assessment. |

Computational Chemistry Approaches to Molecular Structure and Dynamics

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the properties of molecules like this compound. researchgate.net It provides a balance between computational cost and accuracy for determining molecular geometries and electronic properties.

Geometry Optimization: DFT calculations are used to find the minimum energy structures (optimized geometries) of the trans (E) and cis (Z) isomers. chemrevlett.com Functionals such as B3LYP, CAM-B3LYP, or ωB97XD, combined with basis sets like 6-311++G(d,p), are commonly employed for this purpose. researchgate.netchemrevlett.com These calculations yield key structural parameters, including:

Bond lengths: The N=N double bond is shorter in the more stable trans isomer compared to the cis isomer. The C-N and C-Cl bond lengths are also determined.

Dihedral angles: The C-N=N-C dihedral angle is the defining characteristic of the isomers. It is close to 180° for the planar trans form and near 0° for the bent cis form. nih.gov

The calculated structural parameters can be compared with experimental data from X-ray crystallography where available, providing a validation of the chosen computational method. researchgate.net

Electronic Structure: Once the geometries are optimized, DFT is used to analyze the electronic structure. This includes calculating the distribution of electron density, molecular orbital energies, and electrostatic potential. Natural Bond Orbital (NBO) analysis can be performed to investigate intramolecular interactions, such as charge transfer and hyperconjugative effects. chemrevlett.com The Mulliken population analysis and molecular electrostatic potential (MEP) maps provide insights into the charge distribution and reactive sites within the molecule. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the electronically excited states of molecules and simulating their UV-Vis spectra. dtu.dkrsc.orguci.edu It is an extension of ground-state DFT that allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry. sonar.chchemrxiv.org

For this compound, TD-DFT calculations are essential for understanding its photochemical behavior. The calculations can predict the energies and oscillator strengths of the key electronic transitions:

n→π transition:* This transition, primarily involving the lone pair electrons on the nitrogen atoms, is typically the lowest energy transition and is responsible for the visible absorption band of azobenzenes.

π→π transition:* This higher-energy transition corresponds to the strong absorption in the UV region.

By calculating these transition energies, TD-DFT can predict the absorption maxima (λmax) for both the trans and cis isomers. researchgate.net These theoretical spectra can be directly compared with experimental UV-Vis data to validate the computational approach and aid in the interpretation of the experimental results. researchgate.netresearchgate.net The choice of functional (e.g., B3LYP, PBE0, CAM-B3LYP) is critical, as it can significantly influence the accuracy of the calculated excitation energies. researchgate.netnih.gov TD-DFT provides a powerful tool to rationalize how substituents, like the chloro groups in this compound, affect the absorption properties and the photoisomerization process. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and the isomerization process. nih.govmdpi.com In an MD simulation, the motion of atoms is simulated over time by numerically solving Newton's equations of motion. nih.gov

For this compound, MD simulations can be used to:

Explore Conformational Space: MD simulations can sample the various conformations accessible to the molecule at a given temperature, revealing the flexibility of the phenyl rings and the dynamics of the central azo linkage. rsc.org

Simulate Isomerization Pathways: While standard MD based on classical force fields cannot inherently model the breaking and forming of bonds in a photochemical reaction, specialized techniques can be employed. mdpi.com By modifying the potential energy surface, for instance by temporarily altering the C-N=N-C dihedral potential, the photoisomerization event can be simulated. nih.govmdpi.com This allows researchers to model the transition from the trans to the cis state (and vice versa) and observe the associated structural changes in the molecule and its environment. nih.gov

Study Environmental Effects: MD simulations are particularly powerful for studying how a molecule's environment, such as a solvent or a host-guest complex, influences its behavior. Simulations can reveal how interactions with surrounding molecules affect the stability of the isomers and the kinetics of the switching process. nih.gov

These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations. rug.nl

Quantum Chemical Calculations of Molecular Orbitals and Energetics

Quantum chemical calculations, particularly using DFT, provide fundamental insights into the molecular orbitals and energetics that govern the chemical behavior of this compound.

Molecular Orbitals: A key aspect of these calculations is the analysis of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: Represents the orbital from which an electron is most easily removed.

LUMO: Represents the orbital to which an electron is most easily added.

The spatial distribution and energies of the HOMO and LUMO are critical for understanding the electronic transitions observed in UV-Vis spectroscopy. The n→π* transition, for example, is conceptualized as the promotion of an electron from a non-bonding orbital (related to the nitrogen lone pairs) to the π* antibonding orbital of the N=N bond. The π→π* transition involves the promotion of an electron from a π bonding orbital to the π* antibonding orbital.

Energetics and HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. youtube.comresearchgate.net

It provides an estimate of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability. youtube.com

It is related to the energy of the lowest electronic excitation. However, the HOMO-LUMO gap from a ground-state DFT calculation is not a direct measure of the first excitation energy; TD-DFT is required for a more accurate prediction. reddit.com

Calculations can determine the absolute energies of the HOMO and LUMO, as well as the energy gap, for both the trans and cis isomers, helping to explain differences in their reactivity and electronic properties. researchgate.net

Table 3: Summary of Computational Approaches

Method Key Application for this compound Information Obtained
DFT Geometry Optimization & Electronic Structure Bond lengths/angles, dihedral angles, charge distribution, ground-state energies. researchgate.net
TD-DFT Excited State Properties & UV-Vis Spectra Excitation energies (n→π, π→π), oscillator strengths, simulated absorption spectra. rsc.orgresearchgate.net
MD Simulations Conformational Dynamics & Isomerization Time-dependent atomic motion, conformational flexibility, simulation of isomerization pathways. nih.govmdpi.com

| Quantum Chemistry | Molecular Orbitals & Energetics | HOMO/LUMO energies, HOMO-LUMO gap, orbital distributions, relative isomer stability. youtube.comresearchgate.net |

Despite a comprehensive search for scholarly articles and research data, specific experimental values and detailed research findings for the compound this compound are not available in the public domain. General principles of azobenzene photochemistry can be described, but the precise quantitative data required to populate the requested article structure—including specific quantum yields, kinetic and thermodynamic parameters, and detailed excited-state dynamics—for this particular molecule have not been found.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. An article based on generalized information about other azobenzene compounds would not meet the specified requirements for detailed, compound-specific research findings.

Applications in Materials Science and Engineering

Photoresponsive Materials and Actuators

The ability of Bis-(4-chloro-phenyl)-diazene to change its molecular geometry in response to light makes it a prime candidate for the creation of materials that can convert light energy into mechanical work.

In liquid crystalline systems, the rod-like trans isomer of this compound can align with the liquid crystal director, while the bent cis isomer disrupts this alignment. This change in molecular orientation can be used to modulate the optical properties of the liquid crystal, forming the basis for light-controllable switches and displays.

Integration MethodHost MaterialPotential Application
DopingPolymer FilmPhoto-switchable films
Covalent Bonding (Side-chain)Polymer NetworkPhoto-actuators
DopingNematic Liquid CrystalGuest-host displays

When this compound is incorporated into a polymer network, the collective isomerization of many molecules can lead to a macroscopic change in the material's shape. This phenomenon, known as photoinduced deformation, is the basis for creating photodeformable materials and actuators. The repeated trans-cis-trans isomerization cycles under illumination generate internal stress within the polymer network, causing it to bend, twist, or contract. The direction and magnitude of the deformation can be controlled by the polarization and intensity of the incident light.

Research in this area focuses on optimizing the polymer matrix and the concentration of the diazene (B1210634) chromophore to maximize the photomechanical response. The efficiency of the deformation is dependent on factors such as the glass transition temperature of the polymer and the free volume around the azo-dopant.

Optical and Photonic Applications

The light-induced changes in the optical properties of materials containing this compound are exploited in various optical and photonic applications.

The photo-orientation of this compound molecules in a polymer film upon exposure to polarized light can be used to create anisotropic gratings. When illuminated with a polarized interference pattern, the diazene molecules align perpendicularly to the polarization direction of the light, resulting in a periodic modulation of the refractive index and dichroism. These gratings can be used for applications such as holographic data storage and the fabrication of polarization-sensitive optical elements. The stability and diffraction efficiency of these gratings are key areas of ongoing research.

As a class of compounds, azo dyes are widely used as colorants in various industries. Aromatic azo compounds like this compound are known for their vibrant colors, a result of the extended π-conjugated system that includes the azo bridge. The specific color of the dye is determined by the substituents on the aromatic rings. While detailed industrial use of this compound as a specific dye or pigment is not extensively documented in publicly available research, its fundamental structure places it within this important class of chromophores.

Supramolecular Assemblies and Functional Architectures

The ability of this compound to participate in non-covalent interactions, such as halogen bonding and π-π stacking, makes it a valuable building block for the construction of supramolecular assemblies. The photoisomerization of the diazene unit can be used to reversibly alter the structure and properties of these assemblies.

By designing molecules with appropriate functional groups, researchers can direct the self-assembly of this compound derivatives into well-defined architectures, such as nanofibers, vesicles, and gels. The photoresponsive nature of the diazene core allows for external control over the formation and dissociation of these supramolecular structures, opening up possibilities for applications in areas like controlled drug delivery and smart coatings. The interplay between molecular design and the resulting supramolecular architecture is a key focus of current research efforts.

Self-Assembly of Diazene-Containing Molecules

The ability of molecules to spontaneously organize into ordered structures, or self-assemble, is a cornerstone of modern materials science. Azobenzene (B91143) derivatives are frequently incorporated into molecular designs to induce or control self-assembly due to their distinct geometric and electronic properties in the trans and cis states. mdpi.commdpi.com The light-induced isomerization from the linear trans form to the bent cis form alters the molecule's shape, dipole moment, and intermolecular interactions, which can drive or disrupt organized structures. nih.govaps.org

Research into azobenzene-containing compounds has demonstrated their capacity to form complex architectures such as liquid crystals, hydrogels, and block copolymer nanoparticles. mdpi.comrsc.org The self-assembly process in these systems is often governed by non-covalent interactions, including π–π stacking of the aromatic rings and van der Waals forces, which are significantly modified during photoisomerization. mdpi.com For instance, the planar trans isomers can pack efficiently to form stable, ordered assemblies, while irradiation with UV light generates the bulky cis isomer, which disrupts this packing and can lead to a phase transition, such as the melting of a material. rsc.org

While these principles are well-established for the azobenzene class of molecules, specific research detailing the self-assembly behavior of this compound is not extensively documented in publicly available literature. However, its structural similarity to other photoresponsive azobenzenes suggests a theoretical potential for use in creating photo-switchable self-assembled systems.

Molecular Machines and Nanotechnology Applications

Molecular machines are discrete molecular components designed to perform mechanical-like movements in response to an external stimulus. imrpress.com The reversible isomerization of the azobenzene unit is a key mechanism for creating such machines, as the significant change in molecular geometry between the trans and cis states can be harnessed to perform work at the nanoscale. researchgate.netchemistryviews.org This transformation can alter the distance between the ends of the molecule from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. nih.gov

This light-driven motion has been incorporated into various nanotechnological devices, including molecular switches, motors, and actuators. researchgate.netrsc.org For example, azobenzenes have been used as tethers to block and unblock the pores of ion channels or to control the conformation of polymers and other macromolecules. researchgate.net

Although the azobenzene framework is considered an ideal component for such applications, specific examples of molecular machines or nanotechnology that explicitly utilize this compound are not prominent in the reviewed scientific literature. The research in this field tends to focus on more complex, functionalized azobenzene derivatives to achieve specific properties like solubility, surface attachment, or tailored photochemical characteristics.

Advanced Materials for Energy and Sensing

The photoresponsive nature of this compound provides a basis for its potential application in advanced materials designed for energy conversion and chemical sensing. The absorption of light energy to induce a molecular-level change is fundamental to these technologies.

Photoresponsive Components in Hybrid Solar Cells

Despite these theoretical possibilities, a review of the available research indicates that this compound has not been specifically reported as a component in hybrid solar cells. The development of photosensitizers and other active materials for solar cells is a highly active area of research, but the focus has been on compounds with broader absorption spectra and higher quantum efficiencies than simple azobenzenes. rsc.org

Sensing Applications Based on Photoinduced Changes

The significant difference in polarity and structure between the trans and cis isomers of azobenzenes can be exploited for chemical sensing. nih.gov A sensing mechanism can be designed where the binding of a target analyte affects the photochemical properties of the diazene unit. For instance, the presence of an analyte might stabilize one isomer over the other, leading to a detectable change in the UV-Vis absorption spectrum upon irradiation. This principle has been used to develop colorimetric indicators for specific molecular interactions. doaj.org

The photoisomerization process can be summarized by the following key characteristics, which are fundamental to potential sensing applications.

General Properties of Azobenzene Isomerization for Sensing
Propertytrans-Isomercis-IsomerSensing Principle
Shape Elongated, planarBent, non-planarChanges in molecular recognition and binding affinity.
Dipole Moment Low (near zero)High (~3 D)Alteration of local environment polarity, affecting analyte interaction.
Absorption Spectrum Strong π→π* (~320 nm), weak n→π* (~450 nm)Weaker π→π, stronger n→πAnalyte-induced shifts in absorption bands provide a colorimetric or spectroscopic signal.

However, there is a lack of specific studies in the scientific literature that demonstrate the use of this compound as the active component in a sensing platform based on these photoinduced changes. Research in this area typically employs azobenzene molecules functionalized with specific receptor groups to ensure selective binding to the target analyte.

Environmental Fate and Degradation Mechanisms

Biodegradation Pathways in Aquatic and Soil Environments

The breakdown of Bis-(4-chloro-phenyl)-diazene in natural environments is primarily mediated by microbial activity. The specific pathways and rates of degradation are highly dependent on the presence or absence of oxygen.

Aerobic and Anaerobic Transformation in Soil and Sediment

Under anaerobic conditions, prevalent in saturated soils and sediments, the primary transformation pathway for this compound is the reductive cleavage of the azo bond (-N=N-). This process leads to the formation of 4-chloroaniline (B138754). The anaerobic degradation of related dichloroanilines to monochloroanilines has been observed in pond sediments, suggesting that subsequent dehalogenation of 4-chloroaniline may occur over extended periods.

In aerobic environments, the degradation of chlorinated aromatic compounds is typically initiated by dioxygenase enzymes. While specific studies on the aerobic pathway of this compound are limited, it is anticipated that bacteria would utilize this enzymatic strategy to hydroxylate the aromatic rings, leading to ring cleavage and further breakdown. For instance, Pseudomonas species have been shown to degrade 1,4-dichlorobenzene (B42874) by converting it to 3,6-dichlorocatechol, which then undergoes ring cleavage. nih.govethz.ch

Microbial Degradation and Identification of Degrading Organisms

While specific microorganisms capable of utilizing this compound as a sole carbon source have not been extensively documented, research on related compounds provides insights into potential degrading organisms. Bacterial consortia have demonstrated the ability to decolorize and degrade various azo dyes. biotech-asia.orgnih.govnih.gov Strains of Pseudomonas and Enterobacter have been isolated from contaminated soils and shown to aerobically degrade di- and trichlorobenzenes. elizadeuniversity.edu.ng Under anaerobic conditions, microorganisms capable of reductive dechlorination, such as certain species of Dehalococcoides, play a crucial role in the breakdown of chlorinated aromatic compounds.

Bacterial consortia often exhibit greater degrading capabilities than individual strains, likely due to synergistic metabolic activities. biotech-asia.orgnih.gov The decolorization of azo dyes by these consortia is often dependent on environmental factors such as pH and temperature, with optimal degradation typically occurring under neutral pH conditions. nih.govnih.gov

Role of Peroxidases in Degradation

Peroxidases, a class of enzymes found in various organisms including plants and fungi, can play a role in the degradation of azo dyes. These enzymes catalyze the oxidation of a wide range of organic compounds in the presence of hydrogen peroxide. The degradation of azo dyes by peroxidases, such as soybean peroxidase and horseradish peroxidase, proceeds via a free radical mechanism that can lead to either symmetrical or asymmetrical cleavage of the azo bond. This enzymatic action can break down the chromophore, leading to decolorization and the formation of smaller, more readily biodegradable compounds. The main product of the oxidation of 4-chloroaniline by soybean cell wall peroxidases is likely 4,4'-dichloroazobenzene, indicating a potential for peroxidases to also be involved in the synthesis of this compound from its aniline (B41778) precursor in the environment. nih.gov

Photodegradation Processes in Water and Soil

In addition to microbial action, this compound is susceptible to degradation by sunlight, a process known as photodegradation or photolysis.

Direct Photolysis and Phototransformation Kinetics

Volatilization from Environmental Compartments

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase, allowing for its transport in the atmosphere. The tendency of a chemical to volatilize is determined by its vapor pressure and its Henry's Law constant.

The estimated Henry's Law constant for 4,4'-dichloroazobenzene is 8.1 x 10⁻⁶ atm-m³/mol, which suggests that volatilization from water surfaces is an expected environmental fate process. nih.gov Based on this value, the estimated volatilization half-life from a model river is 3.5 days, and from a model lake is 44 days. nih.gov However, the adsorption of the compound to suspended solids and sediment can reduce the actual rate of volatilization from water bodies. nih.gov

For soil, the potential for volatilization is dependent on soil moisture content. Volatilization from moist soil surfaces is considered a potential transport mechanism. usda.gov Conversely, due to its low estimated vapor pressure of 6.6 x 10⁻⁵ mm Hg, volatilization from dry soil surfaces is not expected to be a significant process. nih.gov

Bioaccumulation Potential in Aquatic Organisms

This compound, also known as 4,4'-dichloroazobenzene, is a chemical compound whose potential to accumulate in living organisms, particularly in aquatic environments, is a key aspect of its environmental profile. The bioaccumulation potential of a substance is often indicated by its bioconcentration factor (BCF) and its octanol-water partition coefficient (log K_ow_).

Current data for this compound primarily relies on estimations derived from its chemical structure. The estimated log K_ow_ for this compound is 5.4. mst.dk This high log K_ow_ value suggests a strong tendency for the chemical to partition from water into the fatty tissues of organisms, a characteristic known as lipophilicity. Generally, substances with a high log K_ow_ are considered to have a higher potential for bioaccumulation.

However, the estimated bioconcentration factor (BCF) for this compound is 10. mst.dk The BCF is a measure of the extent to which a chemical substance is absorbed by an aquatic organism from the surrounding water. A BCF value of 10 is considered low and suggests that the potential for bioconcentration in aquatic organisms is not significant. mst.dk This discrepancy between the high log K_ow_ and the low estimated BCF may be due to factors such as metabolism of the compound within the organism or other processes that limit its accumulation. It is important to note that these values are based on estimation methods, and experimental data from studies on aquatic organisms would be necessary for a definitive assessment of the bioaccumulation potential of this compound.

Interactive Data Table: Estimated Bioaccumulation Parameters for this compound

ParameterEstimated ValueInterpretation
Log K_ow5.4High lipophilicity, suggesting a tendency to partition into fatty tissues.
Bioconcentration Factor (BCF)10Low potential for bioconcentration in aquatic organisms.

This table is based on estimated data and should be interpreted with caution in the absence of experimental validation.

Environmental Risk Assessment Methodologies

Hazard Identification: This step involves determining the potential adverse effects of the substance on the environment. For a compound like this compound, this would include an evaluation of its persistence, bioaccumulation potential, and toxicity (PBT). As an azo compound, a significant concern is the potential for its degradation into aromatic amines, which can be more toxic and carcinogenic than the parent dye. gsconlinepress.comresearchgate.net

Exposure Assessment: This component of the risk assessment evaluates the pathways and extent of environmental exposure. It considers the sources of release of the substance into the environment, its fate and transport through various environmental compartments (air, water, soil, sediment), and the potential for organisms to come into contact with it. For this compound, its low water solubility and potential to adsorb to sediment and soil would be important considerations. nih.gov

Effects Assessment: This involves quantifying the adverse effects on aquatic and terrestrial organisms. This is typically done by determining ecotoxicological endpoints such as the No-Observed-Effect-Concentration (NOEC), the Lowest-Observed-Effect-Concentration (LOEC), and the half-maximal effective concentration (EC50) from laboratory studies on representative species (e.g., algae, invertebrates, and fish).

Risk Characterization: In the final step, the information from the exposure and effects assessments is integrated to estimate the probability of adverse effects occurring in the environment. This is often expressed as a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). An RQ value greater than 1 indicates a potential risk to the environment, which may trigger the need for risk management measures.

Given the nature of this compound as a chlorinated aromatic azo compound, any comprehensive risk assessment would also need to consider the combined and potentially synergistic toxic effects of the parent compound and its degradation products.

Biological Interactions and Mechanisms

Molecular Interactions with Biological Macromolecules (General)

The engagement of small molecules with biological macromolecules such as proteins and nucleic acids is a foundational concept in pharmacology and toxicology. Molecules that can prevent the formation of protein complexes, for instance, are considered potential therapeutic agents. nih.gov The structural characteristics of Bis-(4-chloro-phenyl)-diazene, a symmetric aromatic azo compound, provide a basis for investigating its potential interactions with these vital cellular components.

Protein-protein interactions (PPIs) are integral to most biological processes, and their disruption by small molecules is a key strategy in drug discovery. nih.gov While direct studies on this compound are limited, research on structurally related compounds provides insight into potential mechanisms. For example, a series of phenyl bis-sulfonamide inhibitors have been shown to bind to the protein Keap1, disrupting its interaction with the transcription factor Nrf2. researchgate.net This inhibition demonstrates how compounds with a central phenyl structure can modulate significant PPIs. researchgate.net The design of molecules to fit within the interfaces of protein complexes is a significant challenge, but the diversity in these interfaces suggests that certain structures may be more amenable to binding small molecule inhibitors. nih.gov

The interplay between RNA and proteins forms ribonucleoprotein (RNP) complexes that regulate numerous biological functions. nih.gov Chemical probes and small molecules can be used to study these interactions and their role in cellular processes like protein synthesis. nih.gov The potential for chlorinated phenyl compounds to interact with nucleic acids has been explored. A computational study on 3,5–bis–(4–chlorophenyl)–4–phenyl–4,5–dihydro–1,2,4–oxadiazole, a related heterocyclic compound, investigated its binding to single-stranded DNA/RNA, calculating a binding constant (Ka) of 68.35 x 10³ M⁻¹ and identifying 72 binding sites. sciepub.com Furthermore, compounds like bis-3-chloropiperidines have been evaluated as modulators that target the trans-activation response (TAR) element in HIV-1 RNA, demonstrating the ability of small molecules to interact with specific RNA structures and affect their interaction with proteins. mdpi.commdpi.com

Computational Approaches to Biological Interactions

Computational methods are invaluable for predicting and analyzing the interactions between small molecules and biological targets, guiding further experimental research. Techniques such as molecular docking and molecular dynamics simulations are pivotal in modern drug discovery and mechanistic studies.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This method is frequently used to screen for potential drugs by predicting the binding affinity and mode of interaction with a protein or nucleic acid target.

Studies on compounds structurally related to this compound illustrate the application of these techniques. For instance, molecular docking analysis of a zinc (II) complex derived from a 4-chlorophenyl carbohydrazone ligand showed that both the ligand and its metal complex could fit into the active sites of target macromolecules, with the zinc complex exhibiting better binding affinities. niscpr.res.inresearchgate.net Similarly, the antifungal potential of 4-Phenyl-1-Napthyl Phenyl Acetamide was evaluated through molecular docking against its target, Cytochrome P450 51. nih.gov Molecular dynamics simulations can further refine these findings by modeling the dynamic behavior of the ligand-macromolecule complex over time, providing insights into the stability of the interaction, as demonstrated in studies of a bis–(4–chlorophenyl) derivative with DNA/RNA. sciepub.com

In silico analysis provides quantitative predictions of binding affinities, typically expressed as binding energy in kcal/mol, and can reveal conformational changes in both the ligand and the target macromolecule upon binding.

For example, in a study of Alpidem, a compound containing a 4-chlorophenyl moiety, molecular docking analyses against two enzymes associated with Alzheimer's disease yielded binding energies of -8.00 kcal/mol and -9.60 kcal/mol, indicating a strong binding affinity. nih.gov Such analyses help identify key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the complex. These computational tools also allow for the study of how the binding of a ligand might induce conformational changes in the target protein, which is crucial for understanding its mechanism of action.

Table 1: Molecular Docking Data for Compounds Related to this compound

Compound StudiedTarget Enzyme/MacromoleculePredicted Binding Energy (kcal/mol)Reference
Alpidem (2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide)Acetylcholinesterase (PDB: 2Z5X)-8.00 nih.gov
Alpidem (2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide)Butyrylcholinesterase (PDB: 4BDT)-9.60 nih.gov
4-Phenyl-1-Napthyl Phenyl AcetamideCytochrome P450 51 (CYP 51)Not specified nih.gov
Zinc (II) complex of a carbohydrazone ligandNot specifiedNot specified niscpr.res.inresearchgate.net

Biochemical Pathways and Cellular Responses (General)

The introduction of a xenobiotic compound like this compound into a biological system can trigger a variety of biochemical pathways and cellular responses. These can range from metabolic degradation to the modulation of signaling pathways.

Metabolism of related chlorinated aromatic compounds, such as 1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene (DDE), is known to proceed through pathways involving dechlorination, dehydrogenation, and hydroxylation. researchgate.net It is plausible that this compound could be processed by similar enzymatic systems, such as cytochrome P450 monooxygenases, which are central to xenobiotic metabolism.

Furthermore, interactions with cellular proteins can modulate specific pathways. As noted, inhibitors of the Keap1-Nrf2 protein-protein interaction can activate the Nrf2 pathway. researchgate.net This leads to an enhanced expression of genes involved in drug detoxification and maintaining redox homeostasis, representing a critical cellular stress response. researchgate.net In other studies, 4H-chromene derivatives containing a 4-chlorophenyl group have demonstrated significant antioxidant properties, influencing the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) in tissues. nih.gov These findings suggest that a potential cellular response to compounds with a bis-(4-chloro-phenyl) structure could involve the modulation of pathways related to oxidative stress and detoxification.

Impact on Enzyme Activity and Metabolic Processes

The metabolism of azo compounds like this compound is a critical process that determines their biological activity and potential for detoxification or toxic activation. nih.gov The primary metabolic pathway involves the reductive cleavage of the characteristic azo bond (-N=N-). nih.gov

Reductive Metabolism

The core metabolic process for azo dyes is azoreduction, which breaks the molecule into its constituent aromatic amines. nih.gov In the case of this compound, this enzymatic reduction would yield two molecules of 4-chloroaniline (B138754). This reaction is predominantly carried out by enzymes called azoreductases. ingentaconnect.comebrary.net These enzymes are found in various biological systems:

Hepatic Enzymes: The liver contains both microsomal and soluble enzymes capable of reducing azo compounds. This metabolism can occur in the relatively low-oxygen environment of certain liver cells, such as the centrilobular region. nih.gov

Intestinal Microorganisms: A significant portion of azo dye metabolism is performed by the anaerobic bacteria residing in the lower intestinal tract. nih.govnih.gov These microorganisms produce azoreductases that efficiently cleave the azo linkage before the compound or its metabolites are absorbed. ingentaconnect.com

The enzymatic reduction of the azo bond is catalyzed by azoreductases, which belong to the oxidoreductase family and utilize coenzymes such as NAD(P)H as electron donors. ebrary.net The reaction proceeds by transferring electrons to the azo bond, leading to its cleavage and the formation of the corresponding amines. nih.gov

Oxidative Metabolism and Other Enzymatic Interactions

While reduction is the principal metabolic fate, other enzymes can interact with this compound or its precursors.

Peroxidases: Research has shown that this compound (also known as 4,4'-dichloroazobenzene) can be formed from the oxidation of 4-chloroaniline by peroxidases from various sources, including the soil fungus Fusarium oxysporum and soya cell wall peroxidases. nih.gov Lignin peroxidase from the fungus Phanerochaete chrysosporium has also been shown to oxidize 4-chloroaniline to produce 4,4'-dichloroazobenzene, among other oligomers. nih.gov This indicates a clear interaction between the peroxidase enzyme class and this chemical structure, although this describes its synthesis rather than its degradation.

Cytochrome P450 (CYP) System: The Cytochrome P450 superfamily of enzymes is central to the Phase I metabolism of a vast array of xenobiotics, typically through oxidation. nih.govnih.gov While lipophilic dyes can readily access these hepatic enzymes, the primary metabolic route for azo compounds is reduction. nih.gov Specific studies detailing the interaction or metabolism of this compound by specific CYP isozymes are not prominent in the available scientific literature.

Glutathione (B108866) S-Transferases (GSTs): GSTs are Phase II enzymes that catalyze the conjugation of glutathione to electrophilic compounds, facilitating their detoxification and excretion. mdpi.comencyclopedia.pub This pathway is crucial for neutralizing reactive metabolites. However, specific research confirming this compound or its metabolites as substrates for GSTs is not currently available.

The table below summarizes the key enzyme families involved in the metabolism of azo compounds.

Enzyme ClassGeneral Function in Azo Dye MetabolismCellular LocationCofactor(s)
Azoreductases Catalyze the reductive cleavage of the azo bond (-N=N-) to form aromatic amines. ebrary.netLiver, Intestinal Microbiota nih.govNAD(P)H, FADH₂ ebrary.net
Peroxidases Can catalyze the oxidation of precursor anilines to form the azo compound. nih.govFungi, Plants nih.govHydrogen Peroxide nih.gov
Cytochrome P450 General xenobiotic oxidation; role in azo dye metabolism is secondary to reduction. nih.govnih.govLiver (microsomes) nih.govNADPH wikipedia.org
Glutathione S-Transferases Conjugate electrophilic compounds with glutathione for detoxification. mdpi.comLiver (cytosol, microsomes) wuxiapptec.comGlutathione mdpi.com

Cellular Uptake and Distribution Studies

Detailed studies specifically investigating the cellular uptake, transport mechanisms, and intracellular distribution of this compound are not extensively documented in the scientific literature. However, general physicochemical properties of related azo compounds can provide some insight into their likely behavior.

Azo compounds exist in a wide range of polarities. Highly charged, water-soluble dyes (such as those with sulfonate groups) are poorly absorbed from the intestinal tract and are less likely to pass through cell membranes. nih.gov Conversely, more lipophilic (fat-soluble) and uncharged compounds, such as this compound, are expected to more readily cross cellular membranes via passive diffusion. This property allows them to access intracellular enzymes, particularly the hepatic enzymes responsible for metabolism. nih.gov

The stability of the compound within the cellular environment is also a factor. Some azobenzene (B91143) derivatives are known to be susceptible to reduction by intracellular glutathione (GSH), which can affect their concentration and photoswitchability in biological applications. acs.org However, specific data on the rate of reduction of this compound by intracellular GSH is not available.

Without specific experimental data from cellular fractionation or imaging studies, any discussion of its accumulation in particular organelles (e.g., mitochondria, endoplasmic reticulum) or cellular compartments (e.g., cytoplasm, nucleus) remains speculative.

Advanced Analytical Techniques for Detection and Quantification

Chromatographic Methods

Chromatographic techniques are fundamental for the separation of Bis-(4-chloro-phenyl)-diazene from complex matrices. The choice of method depends on the sample's nature, the required sensitivity, and the analytical objective, whether it be quantification or structural confirmation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. wikipedia.orgphenomenex.com Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. sielc.comionsource.comhawach.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. phenomenex.com

Typical HPLC Parameters:

A typical HPLC method for the analysis of this compound would involve a C18 column, which provides excellent hydrophobic separation capabilities. phenomenex.com The mobile phase is generally a mixture of an organic solvent, such as acetonitrile or methanol, and water, often with a small percentage of acid (e.g., formic or acetic acid) to improve peak shape. sielc.comionsource.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities. ionsource.com Detection is commonly achieved using a UV-Vis detector, as azobenzene (B91143) derivatives exhibit strong absorbance in the UV-visible region. nih.gov

Interactive Data Table: Illustrative HPLC Method Parameters

ParameterConditionPurpose
Column C18 (Octadecylsilane), 5 µm particle sizeProvides hydrophobic retention for separation.
Mobile Phase A Water with 0.1% Formic AcidAqueous component of the mobile phase. Acid improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier to elute the analyte.
Gradient 50-95% B over 20 minutesEnsures elution of a wide range of compounds.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Injection Volume 10 µLThe volume of the sample introduced into the system.
Detection UV-Vis at 345 nmWavelength at which this compound exhibits strong absorbance.
Expected Retention Time 12-15 minutes (estimated)The time at which the compound is expected to elute under these conditions.

Note: The expected retention time is an illustrative estimate and would require experimental verification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC-MS, providing both chromatographic separation and mass spectrometric identification.

GC-MS Analysis and Fragmentation:

In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum is a fingerprint of the molecule, allowing for its identification.

For this compound (molecular weight approximately 250.11 g/mol ), the mass spectrum shows a characteristic fragmentation pattern. The molecular ion peak (M+) is observed at m/z 250. rsc.org Key fragment ions arise from the cleavage of the molecule. The base peak, which is the most intense peak in the spectrum, is observed at m/z 111, corresponding to the chlorophenyl radical cation ([C6H4Cl]+). rsc.org Other significant fragments are observed at m/z 139 (chlorophenyl diazenyl cation, [C6H4ClN2]+) and m/z 75 (a fragment of the chlorophenyl ring). rsc.org

Interactive Data Table: GC-MS Fragmentation of this compound

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment Ion
25023.3[C12H8Cl2N2]+ (Molecular Ion)
13937.4[C6H4ClN2]+
11331.8[C6H4Cl]+ (isotope)
111100[C6H4Cl]+ (Base Peak)
7539.7[C6H3Cl]+/- H
5011.0[C4H2]+

Source: Adapted from supplementary information on the mass spectrum of 1,2-Bis(4-chlorophenyl)diazene. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for trace-level analysis in complex matrices. rsc.orgshimadzu.com This technique is particularly useful for the quantitative analysis of compounds like this compound in environmental and biological samples. rsc.orgnih.govnih.govnih.gov

LC-MS/MS Method Development:

An LC-MS/MS method involves the chromatographic separation of the analyte followed by its introduction into the mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the precursor ion (often the protonated molecule [M+H]+) is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise. researchgate.netnrcgrapes.in

For this compound, the precursor ion would be m/z 251 ([M+H]+). Based on the fragmentation pattern observed in GC-MS, likely product ions for MRM would include m/z 111 and m/z 139.

Interactive Data Table: Proposed LC-MS/MS MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
This compound251111139

Note: These are proposed transitions and would require experimental optimization and validation.

Spectrometric Techniques Beyond Basic Characterization

Spectrometric techniques are invaluable for elucidating the electronic structure and dynamic behavior of this compound, particularly its photochromic properties.

UV-Vis spectrophotometry is a fundamental tool for studying azobenzene derivatives due to their characteristic electronic transitions. nih.gov The absorption spectrum of azobenzenes typically shows a strong π → π* transition in the UV region and a weaker n → π* transition in the visible region. nih.govresearchgate.net The position and intensity of these bands are sensitive to the molecular structure and the surrounding environment. aip.orgresearchgate.net

Advanced UV-Vis methods are employed to study the photoisomerization between the more stable trans isomer and the less stable cis isomer. researchgate.nettue.nlrsc.orgacs.org For 4,4'-dichloroazobenzene, the primary absorption peak of the trans isomer is around 320-345 nm. alfa-chemistry.com Upon irradiation with UV light, this peak decreases as the trans isomer is converted to the cis isomer, which has a different absorption spectrum. The reverse cis-to-trans isomerization can be induced by visible light or occurs thermally. rsc.org Time-resolved UV-Vis spectroscopy can monitor these changes on very fast timescales, providing insights into the kinetics and mechanism of isomerization. acs.org

Interactive Data Table: Typical UV-Vis Absorption Maxima for Azobenzene Derivatives

IsomerElectronic TransitionTypical Wavelength Range (nm)Molar Absorptivity (ε)
transπ → π320 - 360High
transn → π430 - 450Low
cisπ → π~280Moderate
cisn → π~430Moderate

Note: Specific values for this compound would require experimental determination.

Resonance Raman and time-resolved spectroscopy are powerful techniques for investigating the structural and dynamic changes that occur during the photoisomerization of azobenzenes. rsc.orgnih.gov

Resonance Raman Spectroscopy:

Resonance Raman spectroscopy provides detailed vibrational information about the molecule in its electronically excited states. acs.org By tuning the excitation laser to an electronic absorption band, the Raman signals of vibrations coupled to that electronic transition are selectively enhanced. mdpi.com For azobenzene, this technique has been used to identify the key vibrational modes, such as the N=N stretch and C-N stretch, that are involved in the isomerization process. acs.org This provides insight into the structural changes that occur immediately following photoexcitation.

Time-Resolved Spectroscopy:

Time-resolved techniques, such as transient absorption spectroscopy, monitor the spectroscopic changes in a molecule on timescales from femtoseconds to seconds after excitation by a short laser pulse. rsc.orgnih.govresearchgate.netacs.org These experiments have been crucial in mapping out the excited-state lifetimes and the pathways of isomerization for azobenzene and its derivatives. acs.orgacs.org The data reveal the formation of transient species and the rates of their conversion back to the stable ground state isomers, providing a detailed picture of the photoisomerization dynamics. rsc.orgnih.govresearchgate.net

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. These techniques offer enhanced resolution and specificity, making them ideal for the identification and quantification of trace amounts of substances like this compound. The most relevant hyphenated techniques for this compound include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. In the context of azo compounds, GC-MS is frequently employed for the analysis of their degradation products, such as primary aromatic amines. oup.comresearchgate.netnih.govoup.com For the direct analysis of this compound, a suitable GC-MS method would involve a high-resolution capillary column to separate it from other components in the sample matrix. The mass spectrometer then provides detailed structural information, allowing for unambiguous identification based on the compound's mass spectrum and fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and is suitable for a wider range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. An LC-MS/MS method for this compound would typically involve a reversed-phase HPLC column for separation, followed by electrospray ionization (ESI) and detection using a triple quadrupole mass spectrometer. This setup allows for highly selective and sensitive quantification through multiple reaction monitoring (MRM).

Below is a table summarizing hypothetical yet representative analytical conditions for the analysis of this compound using these hyphenated techniques.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Column 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column100 mm x 2.1 mm ID, 1.8 µm particle size C18 reversed-phase column
Mobile Phase / Carrier Gas Helium at a constant flow of 1.0 mL/minGradient of water with 0.1% formic acid and acetonitrile
Injection Volume 1 µL (splitless mode)5 µL
Oven Temperature Program 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 minIsocratic or gradient elution depending on matrix complexity
Ionization Mode Electron Ionization (EI) at 70 eVElectrospray Ionization (ESI) in positive ion mode
Mass Analyzer QuadrupoleTriple Quadrupole
Detection Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)Multiple Reaction Monitoring (MRM)

Method Validation and Quality Control in Analytical Research

Method validation is a critical process in analytical chemistry that provides documented evidence that an analytical procedure is suitable for its intended purpose. demarcheiso17025.comiupac.orgdemarcheiso17025.com For the quantitative analysis of this compound, a validated method ensures the reliability, reproducibility, and accuracy of the results. Key validation parameters, as stipulated by international guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity establishes the relationship between the concentration of the analyte and the analytical signal. It is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve.

Accuracy refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies on spiked samples, where a known amount of the analyte is added to a blank matrix.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy.

Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

Quality control (QC) involves the routine use of procedures to monitor the performance of an analytical method. This includes the regular analysis of QC samples, such as blanks, standards, and spiked samples, to ensure that the method remains in a state of control.

The following table presents representative validation data for a hypothetical LC-MS/MS method for the quantification of this compound.

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9950.998
Range -1 - 100 ng/mL
Accuracy (Recovery %) 80 - 120%95.2 - 103.5%
Precision (Intra-day RSD %) ≤ 15%3.5%
Precision (Inter-day RSD %) ≤ 15%5.8%
Limit of Detection (LOD) -0.25 ng/mL
Limit of Quantification (LOQ) -0.8 ng/mL

This data demonstrates that the hypothetical method is linear over the specified concentration range, accurate, and precise for the analysis of this compound.

Future Research Directions and Emerging Applications

Development of Novel Photoresponsive Systems with Enhanced Control

The hallmark of azobenzene (B91143) derivatives is their ability to undergo reversible trans-cis photoisomerization, a property that makes them ideal candidates for molecular switches. nih.gov Future research will likely focus on developing novel photoresponsive systems based on Bis-(4-chloro-phenyl)-diazene with enhanced control over this isomerization process. This includes achieving faster switching speeds, higher quantum yields, and the ability to trigger isomerization with lower-energy visible light, which is crucial for applications in biological systems and materials science. nih.govnih.gov Understanding the intricate relationship between the molecular structure of this compound and its photochemical properties is paramount. nih.gov Theoretical studies, such as Density Functional Theory (DFT), can be employed to investigate the effects of substituent groups on the energy landscape of the trans and cis isomers and the transition state connecting them, offering a rational approach to designing derivatives with precisely tailored photoswitching characteristics. nih.gov

Integration into Advanced Functional Materials for Smart Technologies

The integration of this compound into advanced functional materials is a promising avenue for creating "smart" technologies that respond to light. By incorporating this molecule into polymers and liquid crystals, researchers can develop materials with dynamically tunable properties. nih.govmdpi.comresearchgate.net For instance, the photoisomerization of this compound within a polymer matrix can induce macroscopic changes in the material's shape, color, or permeability, leading to the development of light-controlled adhesives, photoresists, and smart coatings. rsc.orgrsc.org In the realm of liquid crystals, the geometric changes associated with the trans-cis isomerization of guest this compound molecules can be used to control the alignment of the host liquid crystal molecules, enabling the creation of remotely controllable and encryptable smart glass. rsc.orgnih.gov Future work in this area will involve the synthesis and characterization of novel polymers and liquid crystal composites containing this compound to optimize their photoresponsive behavior for specific applications. ncl.res.inresearchgate.net

Further Elucidation of Environmental Degradation Pathways and Mitigation Strategies

The widespread use of chlorinated aromatic compounds necessitates a thorough understanding of their environmental fate and the development of effective mitigation strategies. ethz.ch this compound, used in the dye industry, can be released into the environment through various waste streams. haz-map.com Research indicates that its environmental degradation can proceed through different pathways depending on the conditions. Under aerobic conditions, microorganisms like Xanthobacter flavus can degrade 1,4-dichlorobenzene (B42874), a related compound, via a dioxygenase-initiated pathway. ethz.ch In anaerobic sediment-water environments, the biodegradation of 4,4'-dichloroazobenzene may be an important fate process. nih.gov

Future research should focus on a more detailed elucidation of the specific microbial and abiotic degradation pathways of this compound in various environmental compartments, including soil and water. Identifying the key microorganisms and enzymes involved in its breakdown will be crucial for developing bioremediation strategies. Furthermore, exploring advanced oxidation processes and other engineered systems for the efficient removal of this compound from industrial effluents will be essential to minimize its environmental impact.

Table 1: Environmental Fate Parameters of 4,4'-Dichloroazobenzene

PropertyValueSource
Vapor Pressure6.57E-05 mm Hg haz-map.com
Volatilization Half-life from model river3.5 days nih.gov
Volatilization Half-life from model lake44 days nih.gov

Exploration of Specific Biological Activities and Therapeutic Potential

While the primary application of this compound has been in the dye industry, its structural similarity to other biologically active compounds suggests a potential for therapeutic applications that warrants further investigation. haz-map.com For instance, studies on other bis(p-chlorophenyl) compounds have shown cytotoxic and oncogenic activities in cell cultures. nih.gov The biological activity of this compound itself, however, remains largely unexplored. An immediate concern is its potential to cause methemoglobinemia, a condition of elevated methemoglobin in the blood. haz-map.com

Future research should systematically evaluate the cytotoxicity of this compound against various cell lines to understand its basic biological effects. Furthermore, the design and synthesis of derivatives could lead to compounds with specific therapeutic activities. For example, incorporating the this compound moiety into larger molecules could yield novel anticancer or antioxidant agents, as has been demonstrated with other dichlorobenzenesulfonamide and chalcone (B49325) derivatives. nih.gov The photoresponsive nature of the diazene (B1210634) core could also be exploited for photopharmacology, where the activity of a drug is controlled by light.

Computational Design and Prediction of New Diazene Derivatives

Computational chemistry offers powerful tools for the rational design and prediction of the properties of new molecules, saving significant time and resources in the laboratory. rsc.org Density Functional Theory (DFT) calculations have been successfully used to investigate the structural and electronic properties of various azobenzene derivatives, providing insights into how different functional groups affect their photoisomerization behavior. nih.govresearchgate.net These computational approaches can be applied to this compound to predict the properties of its derivatives with novel substituents.

Future research in this area will involve the use of DFT and other computational methods to create a virtual library of this compound derivatives. utm.mychemrxiv.org By systematically modifying the substituents on the phenyl rings, it will be possible to predict key properties such as absorption spectra, isomerization quantum yields, and thermal relaxation rates. This in-silico screening will allow researchers to identify promising candidates for specific applications, such as molecules that can be switched with visible light or that exhibit long-lived cis states. researchgate.net These predictive models will guide the synthesis of new diazene derivatives with optimized performance for use in photoresponsive materials and biological systems.

Multiscale and Interdisciplinary Approaches in Diazene Research

To fully realize the potential of this compound, a shift towards more multiscale and interdisciplinary research is necessary. This involves combining expertise from chemistry, physics, materials science, biology, and engineering to address complex challenges. For example, understanding how the photo-switching of individual molecules translates to the macroscopic properties of a material requires a multiscale modeling approach that bridges the gap between quantum mechanical calculations of the molecule and continuum models of the bulk material.

Future research should foster collaborations between different disciplines to explore the applications of this compound in a more holistic manner. This could involve chemists synthesizing new derivatives, materials scientists incorporating them into novel devices, physicists characterizing their optical and electronic properties, and biologists investigating their interactions with living systems. Such an integrated approach will be essential for tackling complex problems and for translating the fundamental properties of this fascinating molecule into real-world technologies.

Conclusion and Broader Impact of Research on Bis 4 Chloro Phenyl Diazene

Summary of Key Findings and Contributions to the Field

Research on Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, has contributed to the broader understanding of azobenzene (B91143) derivatives, a class of compounds renowned for their photochromic properties. As a symmetrically substituted aromatic azo compound, it serves as a fundamental model for studying the influence of halogen substituents on the electronic and structural properties of the core azobenzene molecule.

Key findings from the study of chlorinated azobenzenes indicate that the introduction of chlorine atoms can modulate the molecule's photophysical characteristics. For instance, studies on tetra-ortho-chlorinated azobenzenes have shown that such substitutions can enable the molecule to effectively absorb and store visible-light photon energy, a significant advancement over parent azobenzenes that often require UV light for E-to-Z isomerization. mdpi.com The tetra-ortho-chlorinated analogue demonstrated the ability to store energy under 550 nm irradiation and release it upon 430 nm light exposure, showcasing a long energy storage half-life of approximately 11 days and good cyclic stability. mdpi.com While this study was not on this compound itself, it highlights the significant contribution that chlorine substitution can make to the field of solar energy storage.

Furthermore, the presence of chlorine atoms on the phenyl rings is known to influence the antimicrobial activity of azobenzene compounds. Structure-activity relationship studies suggest that electron-withdrawing groups like chlorine can enhance antimicrobial efficacy. mdpi.com Specifically, di-substituted halogenated derivatives have been found to be more active than their mono-halogenated counterparts. mdpi.com This positions this compound as a compound of interest in the development of new antimicrobial agents.

The study of chlorinated azobenzenes has also found relevance in materials science, particularly in the field of liquid crystals. The incorporation of a 4-chloro-1,3-diazobenzene bent-core in liquid crystal structures has been shown to result in a broad temperature window for the nematic phase and fast photoisomerization, achieving 80% conversion within seconds. chemrxiv.org This demonstrates the utility of the chloro-azobenzene moiety in creating photoresponsive materials.

The following table summarizes some of the key properties investigated in chlorinated azobenzene systems, providing context for the potential characteristics of this compound.

Property InvestigatedObservation in Chlorinated AzobenzenesPotential Relevance to this compound
Photoisomerization Tetra-ortho-chlorinated azobenzene isomerizes with visible light (550 nm for E-to-Z, 430 nm for Z-to-E). mdpi.comSuggests potential for visible-light-activated photoswitching, moving away from UV dependence.
Energy Storage Stored energy density of 13.50 kJ/mol (experimental) and 28.21 kJ/mol (theoretical) with a half-life of ~11 days for a tetra-ortho-chlorinated derivative. mdpi.comIndicates potential for application in molecular solar thermal energy storage systems.
Antimicrobial Activity Presence of chlorine on the aromatic ring appears to increase antimicrobial activity. mdpi.comPoints towards potential applications in developing new antibacterial agents.
Liquid Crystal Behavior Incorporation into bent-core structures leads to broad nematic phases and rapid photo-switching. chemrxiv.orgHighlights its utility as a component in light-responsive liquid crystal displays and materials.

Remaining Challenges and Open Questions

Despite the foundational knowledge provided by research into this compound and related compounds, several challenges and open questions remain. A primary challenge lies in the synthesis of specifically substituted azobenzenes with high purity and yield. While general methods for creating diaryl diazenes exist, achieving precise control over substitution patterns, especially in more complex chlorinated structures, can be difficult. acs.org

A significant open question revolves around the detailed photophysical and photochemical properties of this compound itself. While studies on ortho-chlorinated derivatives provide valuable insights, comprehensive data on the quantum yields of photoisomerization, the kinetics of thermal back-isomerization, and the fatigue resistance of the para-substituted 4,4'-dichloroazobenzene are not extensively detailed in the available literature. Such data is crucial for designing reliable molecular switches and other photoactive materials.

The precise mechanism by which chloro-substitution enhances antimicrobial activity is another area requiring further investigation. While the electron-withdrawing nature of chlorine is implicated, a deeper understanding of the molecular interactions with biological targets is necessary for the rational design of more potent and selective antimicrobial drugs. mdpi.com

Furthermore, the long-term stability and environmental impact of chlorinated azobenzenes present an ongoing challenge. The environmental fate of 4,4'-dichloroazobenzene, including its potential for abiotic degradation and volatilization, has been estimated, but more empirical data is needed to fully assess its environmental profile. nih.gov Understanding its persistence and potential degradation pathways is critical for any large-scale application.

Finally, the integration of this compound into functional devices remains a significant hurdle. While its potential in liquid crystals and energy storage is promising, translating these molecular properties into robust, real-world technologies requires overcoming challenges in material processing, device fabrication, and ensuring long-term operational stability.

Societal and Technological Implications of Research

The research into this compound and its chlorinated analogues has several potential societal and technological implications. The ability to fine-tune the photoresponsive properties of azobenzenes through chlorination opens doors to advancements in several high-tech fields.

Energy Conversion and Storage: The development of molecular solar thermal systems based on compounds like tetra-ortho-chlorinated azobenzene could lead to novel ways of harvesting and storing solar energy. mdpi.com These systems could provide a clean and renewable energy source for applications such as off-grid heating and power generation, contributing to a reduction in reliance on fossil fuels.

Information Storage: The reversible isomerization of azobenzene derivatives is a cornerstone of research into optical data storage. researchgate.net Materials incorporating this compound could be used to develop high-density, light-based data storage systems, offering an alternative to current magnetic and solid-state technologies.

Biomedical Applications: The enhanced antimicrobial properties of halogenated azobenzenes suggest a potential route to new antibiotics. mdpi.com In an era of growing antibiotic resistance, the development of novel antimicrobial agents is of critical societal importance. Further research into the biological activity of this compound could contribute to this effort. Additionally, the general class of azobenzene photoswitches is being explored for photobiology and the light-activated control of neural signaling, which could have long-term implications for medicine. researchgate.net

Smart Materials: The use of chlorinated azobenzenes in liquid crystals and polymers enables the creation of "smart" materials that can change their shape, alignment, or other properties in response to light. chemrxiv.orgnih.gov This could lead to innovations such as self-healing materials, light-controlled actuators, and advanced optical components for displays and sensors.

Q & A

Q. How can AI-driven tools enhance the predictive modeling of this compound’s physicochemical properties?

  • Methodological Answer :
  • Machine Learning (ML) : Train neural networks on PubChem datasets to predict solubility and melting points.
  • COMSOL Multiphysics : Simulate diffusion kinetics in polymer matrices using finite element analysis.
  • Automation : Integrate robotic platforms for high-throughput experimentation (HTE) to validate AI predictions .

Data Presentation

Table 1 : Key Spectral Data for this compound

TechniqueKey Peaks/FeaturesReference
1^1H NMRδ 7.45–7.65 (m, 8H, Ar-H)
IR1595 cm1^{-1} (N=N stretch)
HRMS (ESI+)[M+H]+^+ m/z 279.0124 (calc. 279.012)

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.